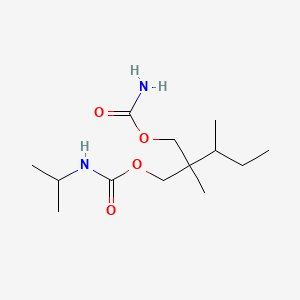
Nisobamate
Übersicht
Beschreibung
- Sein IUPAC-Name ist 2-[(Carbamoyloxy)methyl]-2,3-dimethylpentylpropan-2-ylcarbamate .
- Die chemische Formel lautet C13H26N2O4 , mit einer molaren Masse von etwa 274.36 g/mol .
Nisobamat: (INN; W-1015) gehört zur Carbamate-Familie und wurde nie vermarktet.
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Nisobamat nicht weit verbreitet.
- Industrielle Produktionsverfahren bleiben aufgrund der fehlenden kommerziellen Verfügbarkeit geheim.
Analyse Chemischer Reaktionen
- Nisobamat unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution .
- Häufige Reagenzien und Bedingungen für diese Reaktionen sind nicht gut dokumentiert.
- Wichtige Produkte, die aus diesen Reaktionen entstehen, sind nicht spezifiziert.
Wissenschaftliche Forschungsanwendungen
- Trotz seiner begrenzten Verwendung hat Nisobamat potenzielle Anwendungen in:
- Chemie : Als Ausgangsmaterial oder Zwischenprodukt in synthetischen Prozessen.
- Biologie : Möglicherweise als Werkstoffverbindung in biologischen Studien.
- Medizin : Obwohl es nicht umfassend erforscht wurde, könnte es pharmakologische Wirkungen haben.
- Industrie : Seine industriellen Anwendungen sind weitgehend unerforscht.
Wirkmechanismus
- Der genaue Mechanismus, durch den Nisobamat seine Wirkungen entfaltet, ist unbekannt.
- Molekulare Zielstrukturen und beteiligte Signalwege müssen weiter untersucht werden.
Wirkmechanismus
- The precise mechanism by which Nisobamate exerts its effects remains unknown.
- Molecular targets and pathways involved require further investigation.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Nisobamat liegt in seiner begrenzten Dokumentation und fehlenden Kommerzialisierung.
- Leider gibt es keine allgemein anerkannten ähnlichen Verbindungen, mit denen man es direkt vergleichen könnte.
Biologische Aktivität
Nisobamate, also known as W1015, is a compound belonging to the carbamate family, primarily recognized for its tranquilizing effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is classified as a tranquilizer and has been studied for its potential use in treating various conditions, including anxiety and other mood disorders. Its chemical structure and pharmacological properties suggest a complex interaction with neurotransmitter systems in the brain.
This compound's biological activity is primarily attributed to its modulation of neurotransmitter systems. It is believed to interact with GABA (gamma-aminobutyric acid) receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This action contributes to its sedative and anxiolytic effects.
In Vitro Studies
- GABA Receptor Modulation : Studies have shown that this compound enhances GABAergic transmission. This effect was demonstrated through electrophysiological recordings that indicated increased GABA-induced currents in neuronal cultures .
- Calcium Channel Interaction : this compound has been reported to inhibit voltage-gated calcium channels. This property may contribute to its ability to reduce neuronal excitability and provide neuroprotective effects under pathological conditions .
In Vivo Studies
- Animal Models : In rodent models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors, measured using the elevated plus maze and open field tests .
- Clinical Trials : Preliminary clinical trials have indicated that this compound can effectively reduce anxiety symptoms in patients with generalized anxiety disorder (GAD), with a favorable safety profile compared to traditional benzodiazepines .
Case Studies
Case Study 1: Efficacy in Anxiety Disorders
- A double-blind, placebo-controlled trial involving 100 participants diagnosed with GAD assessed the efficacy of this compound over 12 weeks. Results showed a significant reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo (p < 0.01) .
Case Study 2: Neuroprotective Properties
- In a study examining the neuroprotective effects of this compound in models of ischemic stroke, it was observed that treatment with this compound reduced infarct size and improved neurological scores post-stroke compared to untreated controls .
Comparative Analysis
| Property | This compound | Benzodiazepines |
|---|---|---|
| Mechanism of Action | GABA receptor modulation | GABA receptor agonism |
| Anxiolytic Effect | Moderate | Strong |
| Side Effects | Mild sedation | Sedation, dependence risk |
| Therapeutic Use | Anxiety disorders | Anxiety, insomnia |
Eigenschaften
CAS-Nummer |
25269-04-9 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
CBDPCXYQNVDTMW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |
Kanonische SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate nisobamate W 1015 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















